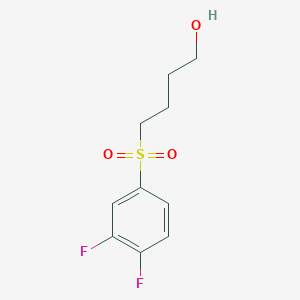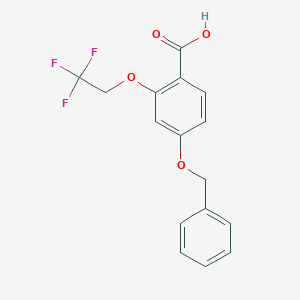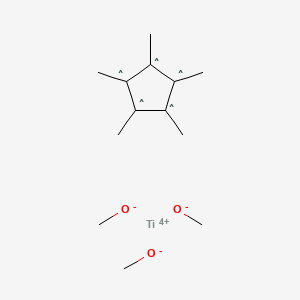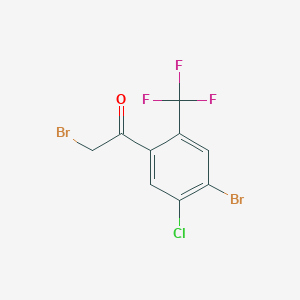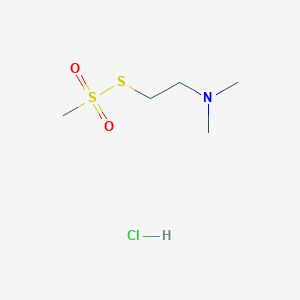
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a diethoxymethyl group and a fluorophenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole typically involves the reaction of 2-fluorobenzonitrile with diethoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
科学的研究の応用
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, triazoles are known to inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules like ergosterol in fungi. This inhibition disrupts the cell membrane integrity, leading to the antifungal effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole compound used to treat fungal infections.
Voriconazole: A triazole antifungal with broad-spectrum activity.
Uniqueness
3-(Diethoxymethyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazoles. The presence of the diethoxymethyl and fluorophenyl groups can influence its pharmacokinetic properties, making it a valuable compound for further research and development.
特性
分子式 |
C13H16FN3O2 |
|---|---|
分子量 |
265.28 g/mol |
IUPAC名 |
5-(diethoxymethyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H16FN3O2/c1-3-18-13(19-4-2)12-15-11(16-17-12)9-7-5-6-8-10(9)14/h5-8,13H,3-4H2,1-2H3,(H,15,16,17) |
InChIキー |
KPQZKOUPNJSLTE-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=NC(=NN1)C2=CC=CC=C2F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)

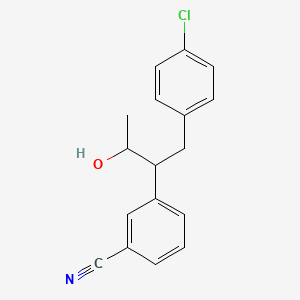
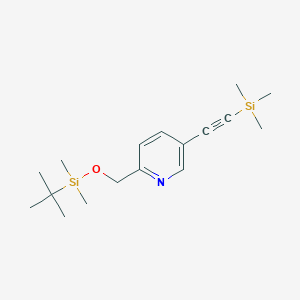

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
